S-(2-methoxy-2-oxoethyl)homocysteine

Description

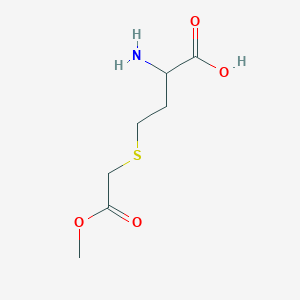

S-(2-Methoxy-2-oxoethyl)homocysteine is a modified homocysteine (Hcy) derivative characterized by a 2-methoxy-2-oxoethyl group attached to the sulfur atom of homocysteine. Homocysteine itself is a sulfur-containing amino acid involved in methionine metabolism, methylation cycles, and transsulfuration pathways. Aberrant Hcy metabolism is linked to cardiovascular diseases, stroke, and neurodegenerative disorders .

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-amino-4-(2-methoxy-2-oxoethyl)sulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO4S/c1-12-6(9)4-13-3-2-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |

InChI Key |

DJCJSTKHUXJGME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of S-(2-methoxy-2-oxoethyl)homocysteine typically involves the selective alkylation of the thiol group of homocysteine with a suitable 2-methoxy-2-oxoethyl electrophile or precursor. The key steps include:

- Protection of amino and carboxyl groups if necessary, to avoid side reactions.

- Preparation of the 2-methoxy-2-oxoethyl electrophilic reagent (often derived from esters or acid chlorides).

- Nucleophilic substitution or addition of the homocysteine thiol to the electrophile.

- Deprotection (if applicable) and purification of the final product.

Specific Synthetic Procedures

Alkylation Using tert-Butyl 2-chloro-2-oxoacetate

- Intermediate Preparation: tert-Butyl 2-chloro-2-oxoacetate is synthesized by reacting oxalyl chloride with tert-butanol under anhydrous conditions at 0 °C, followed by stirring at room temperature.

- Alkylation Step: Homocysteine or its protected derivative is reacted with tert-butyl 2-chloro-2-oxoacetate in an organic solvent such as dichloromethane (CH2Cl2) at 0 °C to room temperature. The thiol group attacks the electrophilic carbonyl carbon adjacent to the chlorine, forming the S-(2-methoxy-2-oxoethyl) linkage after subsequent methanolysis or methylation steps.

- Deprotection and Purification: Trifluoroacetic acid (CF3COOH) is used to remove protecting groups, and the crude product is purified by high-performance liquid chromatography (HPLC), yielding the compound as a white solid with a typical yield around 24%.

Alternative Methods

- Direct Methylation: In some protocols, methyl esters of oxoacetic acid derivatives are used to introduce the methoxy group directly during alkylation.

- Use of Activated Esters: Activated esters such as N-hydroxysuccinimide esters of 2-oxoacetic acid derivatives can be employed to facilitate coupling with homocysteine thiol.

Analytical Data and Characterization

The synthesized This compound is characterized by:

| Technique | Observations/Data |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | Signals at δ 13.97 (s, 1H, acidic proton), 8.99 (s, 1H, amide NH), 3.59 (s, 3H, methoxy group), 1.40 (s, 6H, tert-butyl groups if present). |

| LCMS | Retention time (Rt) ~1.07 min, [MH]+ ion at m/z 190.0 consistent with molecular weight. |

| IR Spectroscopy | Characteristic carbonyl stretch (~1700 cm^-1), NH stretch, and S-alkylation bands. |

| Purity | Confirmed by HPLC with gradient elution using water/acetonitrile with 0.1% CF3COOH. |

Research Findings and Applications

- Metal Complex Formation: The compound serves as a ligand in the synthesis of palladium(II) pincer complexes, where the sulfur atom acts as a donor site. These complexes have demonstrated significant cytotoxic activity against several human cancer cell lines, including drug-resistant variants.

- Biological Effects: S-modified homocysteine derivatives, including this compound, have been shown to induce apoptosis in cancer cells and facilitate cellular uptake of conjugated molecules, indicating their potential in therapeutic agent development.

- Synthetic Utility: The compound is a useful intermediate in the preparation of functionalized amides and thioesters for biochemical studies and pharmaceutical applications.

Summary Table of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions: S-(2-methoxy-2-oxoethyl)homocysteine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxoethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfoxides.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-methoxy-2-oxoethyl)homocysteine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating homocysteine levels in the body.

Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of S-(2-methoxy-2-oxoethyl)homocysteine involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methoxy group to other molecules. This can affect various biochemical pathways, including those involved in amino acid metabolism and methylation reactions. The exact molecular targets and pathways are still under investigation, but it is believed to influence homocysteine metabolism and related processes .

Comparison with Similar Compounds

Homocysteine (Hcy)

- Structure : Free thiol group (-SH) at the sulfur atom.

- Function : Central metabolite in methionine recycling and cysteine synthesis. Elevated plasma Hcy (hyperhomocysteinemia) is a biomarker for vascular dysfunction and stroke risk .

- Key Differences : Unlike S-(2-methoxy-2-oxoethyl)homocysteine, Hcy lacks the methoxy-oxoethyl modification, making it more reactive and prone to oxidative stress induction .

Homocysteine Thiolactone (HTL)

S-Adenosylhomocysteine (SAH)

- Structure: Adenosine moiety linked to Hcy via a sulfonium bond.

- Function: Byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. SAH accumulation inhibits methyltransferases, disrupting epigenetic regulation .

- Key Differences: SAH’s adenosine group enables direct enzyme inhibition, whereas the methoxy-oxoethyl group in this compound may confer distinct steric or electronic effects on protein interactions .

Cystathionine

- Structure : Thioether formed from Hcy and serine during transsulfuration.

- Function : Intermediate in cysteine synthesis. Cystathionine β-synthase (CBS) deficiency causes homocystinuria .

Functional and Metabolic Comparisons

Role in Methylation Cycles

Oxidative Stress and Toxicity

- HTL and Hcy: Both induce oxidative stress via NADPH oxidase activation and eNOS uncoupling, leading to endothelial dysfunction .

Protein Modification

- HTL: Catalyzes N-homocysteinylation, disrupting fibrinogen and annexin II functions .

- SAH: Binds to methyltransferases via its adenosine moiety, inhibiting SAM-dependent methylation .

- This compound : May undergo S-homocysteinylation, though its steric bulk could limit protein binding compared to Hcy .

Data Tables

Table 1. Structural and Functional Properties

Research Implications

While this compound remains understudied, its structural analogs provide critical insights:

- Therapeutic Potential: Modifying Hcy’s thiol group (e.g., methoxy-oxoethyl) could reduce its toxicity while retaining metabolic roles.

- Biomarker Development : Quantification methods for Hcy derivatives (e.g., HPLC, ELISA ) may be adaptable for this compound.

- Disease Linkages : Further studies are needed to assess its role in hyperhomocysteinemia-related pathologies, such as stroke or atherosclerosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.